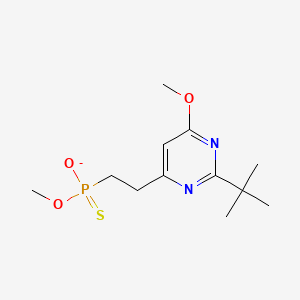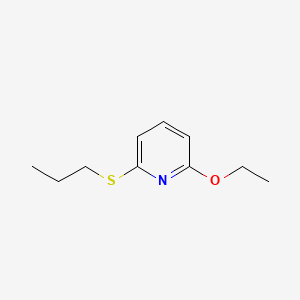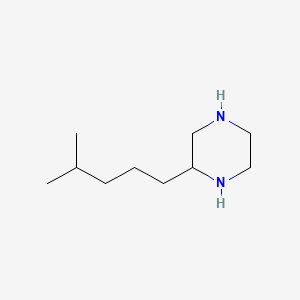
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2R,6S)-2,6-dimethylmorpholine with a suitable aldehyde precursor under controlled conditions to form the desired carbaldehyde compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
科学的研究の応用
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism by which (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing their activity and modulating biological pathways. These interactions are often mediated by hydrogen bonding, van der Waals forces, and other non-covalent interactions .
類似化合物との比較
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: A closely related compound with similar stereochemistry but lacking the aldehyde functional group.
(2R,6S)-1,2,6-trimethylpiperazine: Another chiral compound with a different ring structure and functional groups.
Uniqueness
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is unique due to its specific combination of stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various applications, from synthetic chemistry to biological research.
特性
CAS番号 |
119271-96-4 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.186 |
IUPAC名 |
(2S,6R)-2,6-dimethylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-3-8(5-9)4-7(2)10-6/h5-7H,3-4H2,1-2H3/t6-,7+ |
InChIキー |
FTMXVDOMPAZWLQ-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C=O |
同義語 |
4-Morpholinecarboxaldehyde, 2,6-dimethyl-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole](/img/structure/B568371.png)
![2H-Pyrano[4,3-d]thiazol-2-one, 1,4,6,7-tetrahydro-](/img/new.no-structure.jpg)





